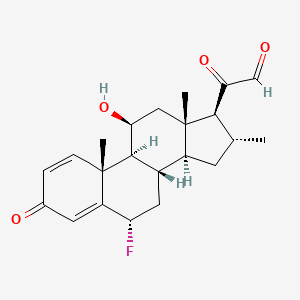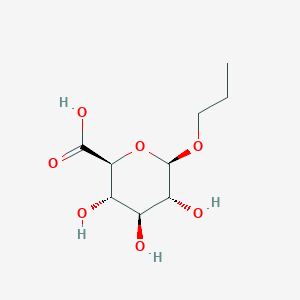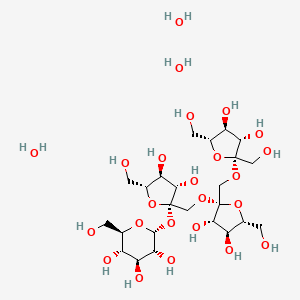
Palmitoyl-L-carnitine-d3Hydrochloride
Vue d'ensemble
Description
Palmitoyl-L-carnitine-d3 (chlorure) est une forme deutérée de palmitoyl-L-carnitine, une acylcarnitine à longue chaîne naturellement présente. Ce composé est utilisé comme étalon interne pour la quantification de la palmitoyl-L-carnitine dans diverses techniques analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . La palmitoyl-L-carnitine joue un rôle crucial dans le transport des acides gras dans les mitochondries pour la β-oxydation et la production d'énergie .
Applications De Recherche Scientifique
Palmitoyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications:
Mécanisme D'action
Palmitoyl-L-carnitine-d3 Hydrochloride plays a key role in the transport of long-chain fatty acids across the inner mitochondrial membrane . It is transformed into palmitoylcarnitine via the Carnitine O-palmitoyltransferase family and then actively transferred into the inner membrane of the mitochondria via the carnitine-acylcarnitine translocase . Once inside the inner mitochondrial membrane, it is transformed back to the palmitoyl-CoA form .
Safety and Hazards
Orientations Futures
Palmitoyl-L-carnitine-d3 Hydrochloride is used as an internal standard for the quantification of palmitoyl-L-carnitine . It has potential applications in the study of fatty acid oxidation and energy production, as well as in the study of lecithin:cholesterol acyltransferase activity and intestinal absorption of certain antibiotics .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La réaction nécessite généralement un catalyseur tel que le dicyclohexylcarbodiimide (DCC) et la diméthylaminopyridine (DMAP) pour faciliter le processus d'estérification . Les atomes de deutérium sont introduits par l'utilisation de réactifs deutérés, assurant l'incorporation du deutérium à des positions spécifiques dans la molécule .
Méthodes de production industrielle
La production industrielle de palmitoyl-L-carnitine-d3 (chlorure) suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la pureté du produit final . Le composé est généralement produit sous forme solide et stocké à basse température pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
Le palmitoyl-L-carnitine-d3 (chlorure) subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des acides carboxyliques et d'autres produits d'oxydation.
Réduction: Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution: L'ion chlorure peut être substitué par d'autres nucléophiles, conduisant à la formation de différents dérivés.
Réactifs et conditions communs
Substitution: Des nucléophiles comme l'hydroxyde de sodium (NaOH) et l'ammoniac (NH3) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et divers dérivés substitués .
Applications de la recherche scientifique
Le palmitoyl-L-carnitine-d3 (chlorure) a une large gamme d'applications de recherche scientifique:
Mécanisme d'action
Le palmitoyl-L-carnitine-d3 (chlorure) exerce ses effets en facilitant le transport du palmitate dans les mitochondries via la carnitine palmitoyl transférase II . Ce processus est essentiel pour la β-oxydation des acides gras, conduisant à la production d'énergie sous forme d'adénosine triphosphate (ATP) . Le composé inhibe également l'activité de la lécithine:cholestérol acyltransférase dans le plasma de rat, affectant le métabolisme lipidique .
Comparaison Avec Des Composés Similaires
Composés similaires
Palmitoyl-L-carnitine: La forme non deutérée de la palmitoyl-L-carnitine.
Hexadécanoyl-L-carnitine: Une autre acylcarnitine à longue chaîne avec des propriétés similaires.
Ester de palmitoyle de L-carnitine: Un dérivé ester apparenté de la L-carnitine.
Unicité
Le palmitoyl-L-carnitine-d3 (chlorure) est unique en raison de la présence d'atomes de deutérium, ce qui en fait un étalon interne idéal pour la quantification analytique . Les atomes de deutérium fournissent une différence de masse distincte, permettant des mesures précises et précises en spectrométrie de masse .
Propriétés
IUPAC Name |
[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKNLFIHBMGQT-HZBHYVOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334532-26-1 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxohexadecyl)oxy]-, chloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)



![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)





